imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium typically involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound .
Chemical Reactions Analysis
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium can be compared with other similar compounds, such as imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium derivatives and analogs. These compounds share similar chemical structures but may have different reactivity and properties due to variations in their functional groups. The uniqueness of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Properties
Molecular Formula |
C9H14N5O+ |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
diaminomethylidene-[N'-(2-methoxyphenyl)carbamimidoyl]azanium |
InChI |
InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)/p+1 |
InChI Key |
QYLVXKQJMSWUHI-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=CC=C1N=C(N)[NH+]=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.